molecular formula C13H12O2 B8281572 2-Hydroxy-1-naphthalen-1-yl-propan-1-one

2-Hydroxy-1-naphthalen-1-yl-propan-1-one

Cat. No. B8281572
M. Wt: 200.23 g/mol
InChI Key: FWYAWAVMEZKFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429607B2

Procedure details

A solution of acetic acid 1-naphthalen-1-yl-2-oxo-propyl ester and acetic acid 1-methyl-2-naphthalen-1-yl-2-oxo-ethyl ester (2:1 mixture) (16.7 g), ethanol (300 mL) and 1M hydrochloric acid (150 mL) was heated at reflux for 4 hours. After cooling to room temperature, the ethanol was removed under reduced pressure and the aqueous phase was extracted with dichloromethane (200 mL). The organic phase was washed with water (2×150 mL), brine (2×150 mL) dried over magnesium sulfate, filtered and the solvent removed under reduced pressure to afford 1-hydroxy-1-naphthalen-1-yl-propan-2-one and 2-hydroxy-1-naphthalen-1-yl-propan-1-one (4:1 mixture) (12.0 g, 87%) as an orange oil, 1H NMR (DMSO-D6): 1.2 (3H, d, J=6.8 Hz), 2.0 (3H, s), 5.0 (1H, m), 5.35 (1H, d, J=6.5 Hz), 5.65 (1H, d, J=4.0 Hz), 6.15 (1H, d, J=4.0 Hz), 7.45-8.20 (10H, m).
Name
acetic acid 1-naphthalen-1-yl-2-oxo-propyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetic acid 1-methyl-2-naphthalen-1-yl-2-oxo-ethyl ester
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]([O:15]C(=O)C)[C:12](=[O:14])[CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH3:19][CH:20]([O:33]C(=O)C)[C:21]([C:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH:26]=[CH:25][CH:24]=1)=[O:22].Cl>C(O)C>[OH:15][CH:11]([C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1)[C:12](=[O:14])[CH3:13].[OH:33][CH:20]([CH3:19])[C:21]([C:23]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH:26]=[CH:25][CH:24]=1)=[O:22]

Inputs

Step One
Name
acetic acid 1-naphthalen-1-yl-2-oxo-propyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(C(C)=O)OC(C)=O
Name
acetic acid 1-methyl-2-naphthalen-1-yl-2-oxo-ethyl ester
Quantity
16.7 g
Type
reactant
Smiles
CC(C(=O)C1=CC=CC2=CC=CC=C12)OC(C)=O
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the ethanol was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (200 mL)
WASH
Type
WASH
Details
The organic phase was washed with water (2×150 mL), brine (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC(C(C)=O)C1=CC=CC2=CC=CC=C12
Name
Type
product
Smiles
OC(C(=O)C1=CC=CC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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